1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
Overview
Description
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid typically involves the reaction of cyclopentanone with 4-hydroxybenzaldehyde under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases such as sodium hydroxide and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum complexes can be employed to drive the reactions efficiently. The use of continuous flow reactors and optimized reaction parameters can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxy group into a leaving group for further substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzoic acid
- 4-Hydroxybenzaldehyde
- Cyclopentanecarboxylic acid
Uniqueness
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is unique due to the presence of both a cyclopentane ring and a hydroxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of structural features that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6,13H,1-2,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFJDJWOBAKQOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344213 | |
Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91496-64-9 | |
Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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